molecular formula C18H19FN4O2 B12227264 3-Cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12227264
M. Wt: 342.4 g/mol
InChI Key: AKPTYMRPAOSGLC-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring, a cyclopropyl group, and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to fit into binding sites in a way that can modulate the activity of these targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine apart is its combination of a pyridazine ring with a fluoropyridine moiety, which may confer unique binding properties and biological activity. This makes it a valuable compound for further study and potential development in various fields.

Properties

Molecular Formula

C18H19FN4O2

Molecular Weight

342.4 g/mol

IUPAC Name

[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone

InChI

InChI=1S/C18H19FN4O2/c19-15-9-20-7-5-14(15)18(24)23-8-6-12(10-23)11-25-17-4-3-16(21-22-17)13-1-2-13/h3-5,7,9,12-13H,1-2,6,8,10-11H2

InChI Key

AKPTYMRPAOSGLC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C(=O)C4=C(C=NC=C4)F

Origin of Product

United States

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